molecular formula C23H20N2S B7476491 1,1-diphenyl-N-[(2-phenyl-1,3-thiazol-5-yl)methyl]methanamine

1,1-diphenyl-N-[(2-phenyl-1,3-thiazol-5-yl)methyl]methanamine

Cat. No.: B7476491
M. Wt: 356.5 g/mol
InChI Key: FIGJQGMJUZZZHO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,1-diphenyl-N-[(2-phenyl-1,3-thiazol-5-yl)methyl]methanamine is a complex organic compound that features a thiazole ring, which is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom

Properties

IUPAC Name

1,1-diphenyl-N-[(2-phenyl-1,3-thiazol-5-yl)methyl]methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N2S/c1-4-10-18(11-5-1)22(19-12-6-2-7-13-19)24-16-21-17-25-23(26-21)20-14-8-3-9-15-20/h1-15,17,22,24H,16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIGJQGMJUZZZHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC=C(S2)CNC(C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1-diphenyl-N-[(2-phenyl-1,3-thiazol-5-yl)methyl]methanamine typically involves the formation of the thiazole ring followed by the introduction of the diphenylmethanamine moiety. One common synthetic route includes the cyclization of appropriate precursors under acidic or basic conditions to form the thiazole ring. This is followed by a nucleophilic substitution reaction to attach the diphenylmethanamine group.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1,1-diphenyl-N-[(2-phenyl-1,3-thiazol-5-yl)methyl]methanamine can undergo various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitrogen or sulfur atoms in the thiazole ring.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the carbon atoms of the thiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole ring.

Scientific Research Applications

1,1-diphenyl-N-[(2-phenyl-1,3-thiazol-5-yl)methyl]methanamine has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1,1-diphenyl-N-[(2-phenyl-1,3-thiazol-5-yl)methyl]methanamine involves its interaction with molecular targets such as enzymes or receptors. The thiazole ring can participate in various biochemical pathways, potentially inhibiting or activating specific enzymes. This interaction can lead to changes in cellular processes, contributing to the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

    1,3-thiazole derivatives: These compounds share the thiazole ring structure and exhibit similar chemical properties.

    Diphenylmethanamine derivatives: Compounds with the diphenylmethanamine moiety also show comparable reactivity and applications.

Uniqueness

1,1-diphenyl-N-[(2-phenyl-1,3-thiazol-5-yl)methyl]methanamine is unique due to the combination of the thiazole ring and the diphenylmethanamine group. This unique structure imparts specific chemical and biological properties that are not observed in other similar compounds.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.